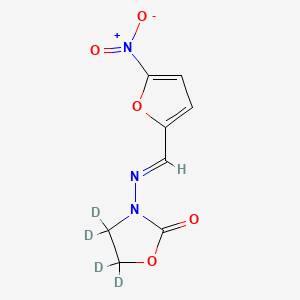![molecular formula C15H22N2O2 B565234 2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid CAS No. 1018660-87-1](/img/structure/B565234.png)
2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a phenyl group (a functional group made up of six hydrogen and carbon atoms) and a propanoic acid group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was synthesized through a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, in the case of olanzapine, a compound with a similar structure, it was found that the diazepine ring exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)°. The piperazine ring adopts a chair conformation with the methyl group in an equatorial position .
Future Directions
The future directions for the study of “2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid” and similar compounds could involve further exploration of their potential therapeutic effects, such as their anti-inflammatory and anti-nociceptive activities. Additionally, more detailed studies on their synthesis, molecular structure, and chemical reactions could provide valuable insights into their properties and potential applications .
properties
IUPAC Name |
2-methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,14(18)19)12-4-6-13(7-5-12)17-10-8-16(3)9-11-17/h4-7H,8-11H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJVHNUSOGDLGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N2CCN(CC2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651664 |
Source


|
| Record name | 2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid | |
CAS RN |
1018660-87-1 |
Source


|
| Record name | 2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)










